N-Benzyl-3-bromo-2-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C10H10BrNO2 brofoxine . It is a brominated derivative of benzoxazine, specifically 6-bromo-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
Preparation Methods
Synthetic Routes and Reaction Conditions
Brofoxine can be synthesized through several methods. One common synthetic route involves the bromination of 4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of brofoxine may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Brofoxine undergoes various chemical reactions, including:
Oxidation: Brofoxine can be oxidized to form corresponding oxides.
Reduction: It can be reduced to remove the bromine atom, yielding a non-brominated benzoxazine derivative.
Substitution: The bromine atom in brofoxine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of non-brominated benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
Scientific Research Applications
Brofoxine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which brofoxine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxyphenethyl isocyanate: (C10H10BrNO2)
Ethyl (2E)-3-(2-bromo-3-pyridinyl)acrylate: (C10H10BrNO2)
Uniqueness
Brofoxine is unique due to its specific brominated benzoxazine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N-benzyl-3-bromo-2-oxopropanamide |
InChI |
InChI=1S/C10H10BrNO2/c11-6-9(13)10(14)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |
InChI Key |
ULJBRDXVEVXJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.